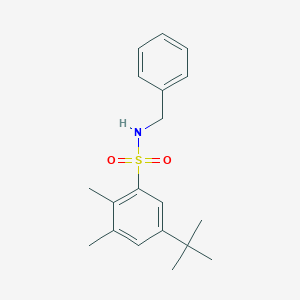![molecular formula C8H7Cl2NO4S B281209 {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid, also known as DCSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCSA is a sulfonamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It inhibits COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid also inhibits histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid also reduces the activity of COX-2, which leads to a decrease in the production of prostaglandins. In addition, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid induces cell cycle arrest and apoptosis in cancer cells, which contributes to its antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities, which makes it a promising candidate for further research. However, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has not been extensively studied for its potential side effects, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for research on {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on studying the potential side effects of {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid to determine its safety for clinical use. Additionally, further research could investigate the potential therapeutic applications of {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid in other diseases, such as autoimmune disorders and neurodegenerative diseases. Overall, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid is a promising compound that has the potential to be developed into a novel therapeutic agent.
Métodos De Síntesis
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid can be synthesized through a multistep reaction involving the condensation of 2,5-dichlorobenzene sulfonamide with glycine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting product is then purified through recrystallization to obtain {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid in its pure form.
Aplicaciones Científicas De Investigación
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has also been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C8H7Cl2NO4S |
|---|---|
Peso molecular |
284.12 g/mol |
Nombre IUPAC |
2-[(2,5-dichlorophenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-5-1-2-6(10)7(3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
Clave InChI |
KWLHYAFWMJMACG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(=O)O)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)




![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)